molecular formula C9H11N3O B13909318 5-Methoxyimidazo[1,2-a]pyridine-2-methanamine

5-Methoxyimidazo[1,2-a]pyridine-2-methanamine

Cat. No.: B13909318
M. Wt: 177.20 g/mol
InChI Key: TZZHJIKKZOOXAK-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyridine-2-methanamine is a heterocyclic compound with the molecular formula C8H10N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyimidazo[1,2-a]pyridine-2-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and methoxylation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled environments to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyimidazo[1,2-a]pyridine-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

5-Methoxyimidazo[1,2-a]pyridine-2-methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 5-Methoxyimidazo[1,2-a]pyridine-2-methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the imidazo[1,2-a]pyridine family, such as:

Uniqueness

5-Methoxyimidazo[1,2-a]pyridine-2-methanamine is unique due to its specific methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

(5-methoxyimidazo[1,2-a]pyridin-2-yl)methanamine

InChI

InChI=1S/C9H11N3O/c1-13-9-4-2-3-8-11-7(5-10)6-12(8)9/h2-4,6H,5,10H2,1H3

InChI Key

TZZHJIKKZOOXAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)CN

Origin of Product

United States

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